(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Overview
Description
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with dimethylamine to produce (1-Aminomethyl-cyclohexyl)-dimethyl-amine.
- The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Cyclohexylamine: reacts with to form an intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Dimethylamine: A basic amine with two methyl groups.
(1-Aminomethyl-cyclohexyl)-amine: A related compound with a similar structure but lacking the dimethyl groups.
Uniqueness
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride is unique due to its combination of a cyclohexyl ring with both aminomethyl and dimethylamine groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDZDXEAGHUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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